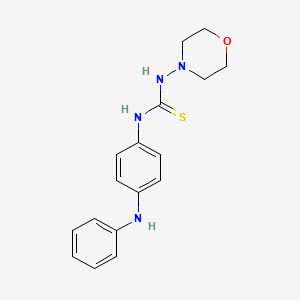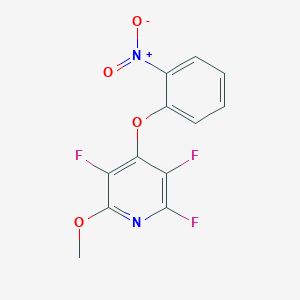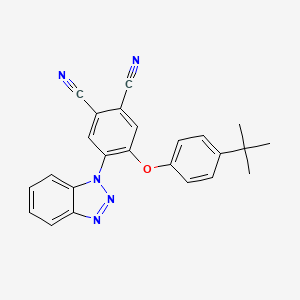![molecular formula C23H18BrN3O3S B10869061 2-{3-[(E)-2-(4-bromophenyl)ethenyl]-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B10869061.png)
2-{3-[(E)-2-(4-bromophenyl)ethenyl]-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-(4-BROMOSTYRYL)-1-[(4-METHYLPHENYL)SULFONYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL is a complex organic compound that features a triazole ring, a bromostyryl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-(4-BROMOSTYRYL)-1-[(4-METHYLPHENYL)SULFONYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromostyryl Group: This step often involves a Heck reaction, where a brominated styrene derivative is coupled with the triazole ring.
Attachment of the Sulfonyl Group: This can be done via sulfonylation reactions using sulfonyl chlorides and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The bromostyryl group can be reduced to form the corresponding ethyl derivative.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-{3-(4-BROMOSTYRYL)-1-[(4-METHYLPHENYL)SULFONYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{3-(4-BROMOSTYRYL)-1-[(4-METHYLPHENYL)SULFONYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL depends on its application:
Medicinal Chemistry: It may act by binding to specific enzymes or receptors, inhibiting their activity, or modulating their function.
Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or other electronic materials.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromophenyl)ethynyl]pyridine
- (4-Bromo-3-methylphenyl)methanol
- 3-(4-Methylphenyl)sulfonyl-2-propenenitrile
Uniqueness
2-{3-(4-BROMOSTYRYL)-1-[(4-METHYLPHENYL)SULFONYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL is unique due to its combination of a triazole ring, bromostyryl group, and sulfonyl group, which confer specific chemical and physical properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C23H18BrN3O3S |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
2-[5-[(E)-2-(4-bromophenyl)ethenyl]-2-(4-methylphenyl)sulfonyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C23H18BrN3O3S/c1-16-6-13-19(14-7-16)31(29,30)27-23(20-4-2-3-5-21(20)28)25-22(26-27)15-10-17-8-11-18(24)12-9-17/h2-15,28H,1H3/b15-10+ |
InChI Key |
UOLLRQVMZLHGJI-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)/C=C/C3=CC=C(C=C3)Br)C4=CC=CC=C4O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C=CC3=CC=C(C=C3)Br)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10868990.png)

![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869002.png)
![(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869004.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B10869009.png)

![2,4-dichlorobenzyl N-[(4-methoxyphenyl)carbonyl]glycylglycinate](/img/structure/B10869021.png)

![(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869036.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10869039.png)
![(4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869058.png)
![5-bromo-N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide](/img/structure/B10869067.png)
![4-[({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)methyl]benzenesulfonamide](/img/structure/B10869069.png)
![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10869076.png)
